molecular formula C10H16N2O2S B7468062 N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Katalognummer B7468062
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: RXMUIUCKKGFEAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells, leading to their death.

Wirkmechanismus

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide targets the mitochondrial TCA cycle, which is the primary source of energy production in cancer cells. It inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to the disruption of energy metabolism and the accumulation of reactive oxygen species (ROS) in cancer cells. The increased ROS levels cause oxidative stress and damage to the cancer cells, leading to their death.
Biochemical and physiological effects:
N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to have several biochemical and physiological effects on cancer cells. It disrupts the TCA cycle and inhibits ATP production, leading to energy depletion and cell death. It also increases ROS levels, causing oxidative stress and damage to cellular components. N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. However, there are some limitations to using N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.

Zukünftige Richtungen

There are several future directions for the study of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide. One area of research is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide. Additionally, the combination of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide with other chemotherapy drugs and immunotherapies is an area of active investigation. Finally, the use of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in other diseases, such as metabolic disorders and neurodegenerative diseases, is an area of potential future research.
Conclusion:
In conclusion, N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is a novel anticancer drug that targets the mitochondrial TCA cycle and disrupts the energy metabolism of cancer cells. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages for lab experiments, but also has some limitations that need to be addressed. The future directions of research for N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide are focused on improving its pharmacokinetic properties, identifying biomarkers, and exploring its use in other diseases.

Synthesemethoden

The synthesis of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide involves the reaction of cyclopentanone with thiourea and ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is often used in combination with other chemotherapy drugs to enhance their efficacy and reduce their side effects. Several clinical trials have been conducted to evaluate the safety and efficacy of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in cancer patients.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c13-9(11-8-3-1-2-4-8)5-12-7-15-6-10(12)14/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMUIUCKKGFEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CSCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.